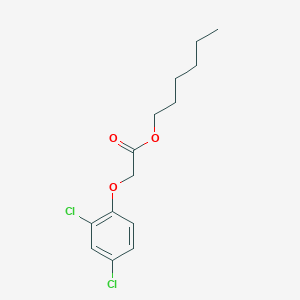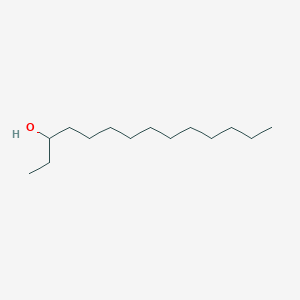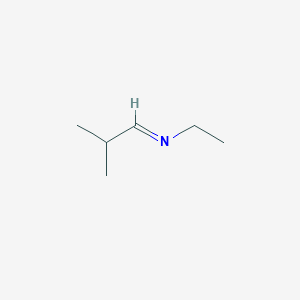
Isobutylidene(ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutylidene(ethyl)amine, also known as 2-(ethylamino)-2-methylpropane-1,3-dione, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of isobutylidene(ethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and pain signaling pathways. It may also modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that isobutylidene(ethyl)amine exhibits a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also exhibits analgesic effects by reducing pain sensitivity in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isobutylidene(ethyl)amine in lab experiments is its relatively simple synthesis method. It can be easily prepared in large quantities, making it suitable for use in high-throughput screening assays. However, one of the limitations of using isobutylidene(ethyl)amine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of isobutylidene(ethyl)amine. One potential area of research is the development of new drugs based on its pharmacological activities. Additionally, further studies are needed to fully understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential toxicity of isobutylidene(ethyl)amine and its effects on human health.
Synthesemethoden
Isobutylidene(ethyl)amine can be synthesized through a multi-step process involving the reaction of ethylamine and diethyl malonate in the presence of a base, followed by the addition of isobutyraldehyde and subsequent heating. The resulting compound is then purified through recrystallization to obtain isobutylidene(ethyl)amine in its pure form.
Wissenschaftliche Forschungsanwendungen
Isobutylidene(ethyl)amine has been extensively studied for its potential application in the development of new drugs. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1743-56-2 |
|---|---|
Produktname |
Isobutylidene(ethyl)amine |
Molekularformel |
C6H13N |
Molekulargewicht |
99.17 g/mol |
IUPAC-Name |
N-ethyl-2-methylpropan-1-imine |
InChI |
InChI=1S/C6H13N/c1-4-7-5-6(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
BBFMJBUMAHUJAH-UHFFFAOYSA-N |
SMILES |
CCN=CC(C)C |
Kanonische SMILES |
CCN=CC(C)C |
Andere CAS-Nummern |
1743-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
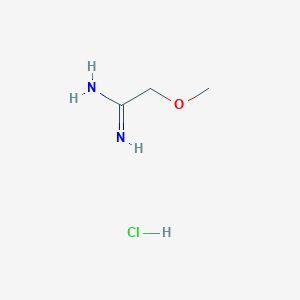
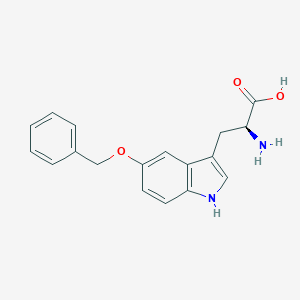
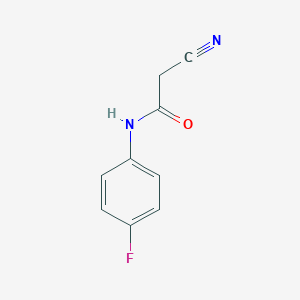
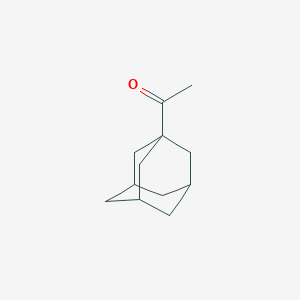
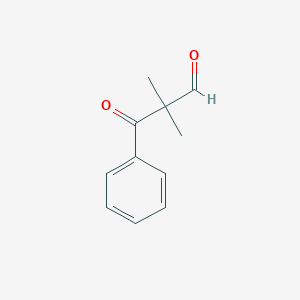
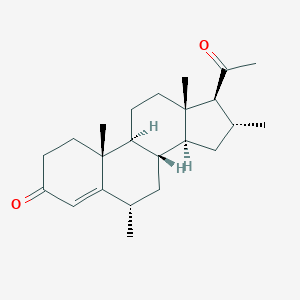
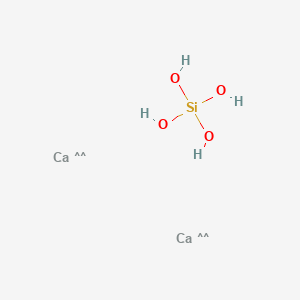

![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)

